![molecular formula C12H18N2O3S B4407680 4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
4-[(ethylsulfonyl)amino]-N-isopropylbenzamide
Übersicht
Beschreibung
4-[(ethylsulfonyl)amino]-N-isopropylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases that plays a crucial role in regulating cellular processes such as cell migration, proliferation, and differentiation. ESI-09 has been extensively studied in scientific research due to its potential applications in cancer therapy, neuroprotection, and cardiovascular disease.
Wirkmechanismus
ESI-09 selectively targets the RAC1 signaling pathway by binding to the switch II region of RAC1, leading to the inhibition of downstream signaling pathways. RAC1 plays a crucial role in regulating cellular processes such as cell migration, proliferation, and differentiation. The inhibition of RAC1 by ESI-09 leads to the suppression of these processes, leading to the potential treatment of various diseases.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including the inhibition of RAC1 activity, the suppression of cancer cell migration and invasion, the protection of neurons from oxidative stress and inflammation, and the improvement of cardiac function. The specific effects of ESI-09 depend on the disease being treated and the cellular context in which it is being used.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ESI-09 in lab experiments include its selectivity for the RAC1 signaling pathway, its potential applications in cancer therapy, neuroprotection, and cardiovascular disease, and its well-characterized mechanism of action. The limitations of using ESI-09 in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the scientific research on ESI-09, including the development of more potent and selective inhibitors of the RAC1 signaling pathway, the investigation of the potential role of ESI-09 in other diseases such as inflammatory disorders and autoimmune diseases, and the exploration of the potential use of ESI-09 in combination with other therapies for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied in scientific research due to its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, ESI-09 has been shown to inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. In neuroprotection, ESI-09 has been shown to protect neurons from oxidative stress and inflammation, leading to the potential treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In cardiovascular disease, ESI-09 has been shown to improve cardiac function and reduce inflammation, leading to the potential treatment of heart failure.
Eigenschaften
IUPAC Name |
4-(ethylsulfonylamino)-N-propan-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-18(16,17)14-11-7-5-10(6-8-11)12(15)13-9(2)3/h5-9,14H,4H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQAUAJFZYNJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.